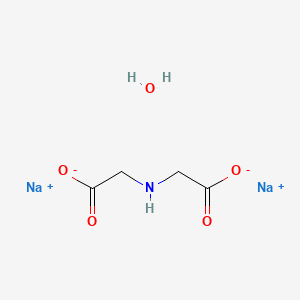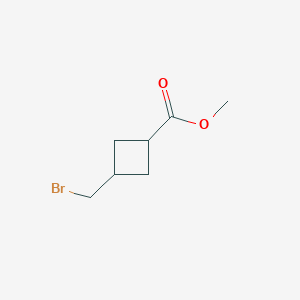
Methyl 3-(bromomethyl)cyclobutane-1-carboxylate
描述
“Methyl 3-(bromomethyl)cyclobutane-1-carboxylate” is a chemical compound that is used in various organic synthesis . It is a solid substance .
Synthesis Analysis
The synthesis of this compound involves the bromination and bromomethoxylation of 3-methylenecyclobutane-1-carbonitrile and methyl 3-methylenecyclobutane-1-carboxylate . This process is followed by dehydrobromination, which is carried out by the action of potassium tert-butoxide in THF . The reaction takes two elimination pathways: 1,3-dehydrobromination to give bicyclobutane derivatives and 1,2-dehydrobromination leading to substituted methylenecyclobutane .Molecular Structure Analysis
The molecular formula of “this compound” is C7H11BrO2. The SMILES string representation is O=C(C@HC[C@@H]1Br)OC .Chemical Reactions Analysis
The compound reacts with various hydroxychromen-4-one derivatives in the presence of anhydrous K2CO3/dry acetone and Bu4N+I- (PTC) .Physical And Chemical Properties Analysis
“this compound” is a solid substance . The average mass is 193.038 Da and the monoisotopic mass is 191.978592 Da .科学研究应用
MBC has been extensively studied for its potential applications in the field of pharmaceuticals. It has been found to exhibit antimicrobial, antiviral, and anticancer properties. MBC has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to inhibit the replication of viruses, such as herpes simplex virus and human immunodeficiency virus. In addition, MBC has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
作用机制
The mechanism of action of MBC is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of important cellular components. MBC has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids, amino acids, and nucleotides. This inhibition leads to the disruption of cellular metabolism and ultimately results in the death of the targeted cells.
Biochemical and Physiological Effects:
MBC has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress in cells, leading to the production of reactive oxygen species. MBC has also been shown to induce DNA damage and inhibit DNA repair mechanisms. In addition, MBC has been found to modulate the immune system by inhibiting the production of cytokines and chemokines.
实验室实验的优点和局限性
MBC has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. MBC is also readily available and relatively inexpensive. However, MBC has some limitations for lab experiments. It is toxic and can cause harm to researchers if proper safety precautions are not taken. In addition, MBC has a short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for MBC research. One area of research is the development of MBC derivatives with improved pharmacological properties. Another area of research is the study of the mechanism of action of MBC and its effects on cellular metabolism. Additionally, further research is needed to determine the safety and efficacy of MBC for use in humans.
Conclusion:
Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmaceuticals. MBC has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. MBC has several advantages for lab experiments, but it also has some limitations. There are several future directions for MBC research, including the development of MBC derivatives with improved pharmacological properties and further research to determine the safety and efficacy of MBC for use in humans.
安全和危害
属性
IUPAC Name |
methyl 3-(bromomethyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-10-7(9)6-2-5(3-6)4-8/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGANZNOSVEEIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544394 | |
| Record name | Methyl 3-(bromomethyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89892-95-5 | |
| Record name | Methyl 3-(bromomethyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



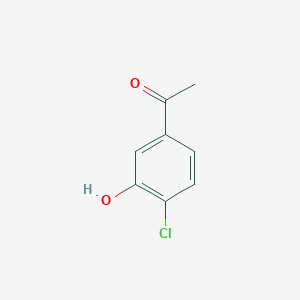
![7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1601680.png)
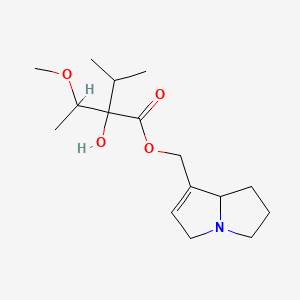

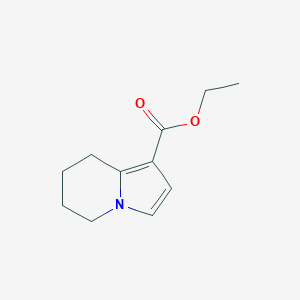
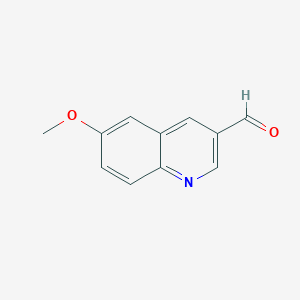
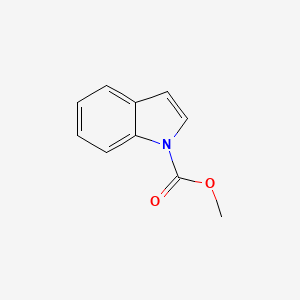
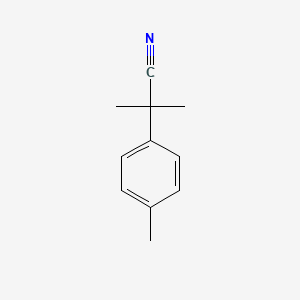
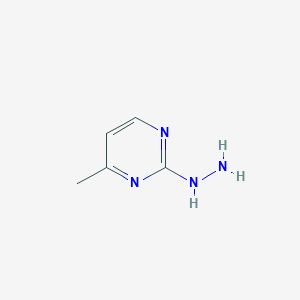
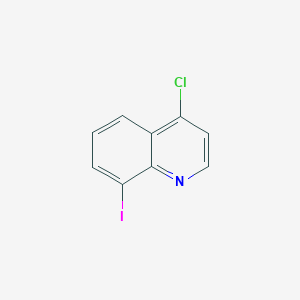
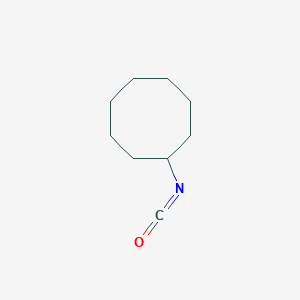
![Piperazine, 1-[3-(triethoxysilyl)propyl]-](/img/structure/B1601696.png)

